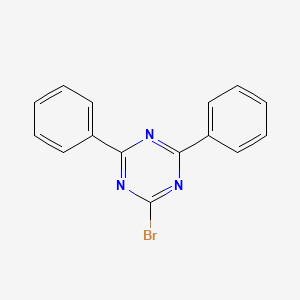

2-Bromo-4,6-diphenyl-1,3,5-triazine

Description

Contextualization of 1,3,5-Triazine (B166579) Heterocyclic Chemistry

The 1,3,5-triazine, or s-triazine, is a six-membered aromatic ring composed of three carbon and three nitrogen atoms. wikipedia.org This core structure is known for its planarity and symmetrical nature, which allows for precise substitution at the 2, 4, and 6 positions. rsc.org Derivatives of 1,3,5-triazine have a long history of application in various sectors, including as herbicides, dyes, and in the formation of resins like melamine. wikipedia.orgeurekaselect.comyoutube.com In recent years, their utility has expanded into more advanced areas such as medicinal chemistry, where they serve as scaffolds for therapeutic agents, and in supramolecular chemistry for creating complex, self-assembling systems. rsc.orgeurekaselect.comresearchgate.netnih.gov The electron-deficient nature of the triazine ring, a consequence of the three electronegative nitrogen atoms, is a key feature that dictates its reactivity.

Strategic Importance of Halogenated 1,3,5-Triazine Derivatives within Organic Synthesis and Materials Science

The introduction of a halogen atom, such as bromine, onto the 1,3,5-triazine ring dramatically enhances its synthetic utility. The bromine atom in 2-bromo-4,6-diphenyl-1,3,5-triazine acts as an excellent leaving group, making the compound highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. cymitquimica.com This reactivity allows for the facile introduction of a wide array of functional groups, including amines, thiols, and alkoxides, by displacing the bromide ion.

This strategic placement of a reactive halogen atom is pivotal for the construction of more complex molecules. For instance, this compound is a key precursor in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. These reactions enable the formation of carbon-carbon bonds, linking aryl or other organic fragments to the triazine core and paving the way for the synthesis of novel materials with tailored electronic and photophysical properties. sioc-journal.cn

The applications of halogenated triazines are particularly prominent in materials science. They serve as fundamental building blocks for:

Organic Light-Emitting Diodes (OLEDs): The triazine core can be incorporated into host materials for phosphorescent OLEDs (PhOLEDs) and thermally activated delayed fluorescence (TADF) emitters. sioc-journal.cnrsc.orgrsc.org

Dyes and Pigments: The rigid triazine structure contributes to the stability and performance of various colorants. cymitquimica.com

Dendrimers and Star-Shaped Molecules: The symmetrical nature of the triazine ring makes it an ideal central core for the construction of highly branched, star-shaped molecules with applications in various fields. rsc.org

A common and cost-effective starting material for many substituted triazines is 2,4,6-trichloro-1,3,5-triazine, also known as cyanuric chloride. researchgate.netnih.gov The chlorine atoms can be sequentially replaced by different nucleophiles by carefully controlling the reaction temperature, allowing for the synthesis of a diverse range of triazine derivatives. nih.gov

Overview of Current Academic Research Trajectories for this compound

Current research on this compound is actively exploring its potential in cutting-edge applications. A significant focus lies in its use as a precursor for novel bipolar host materials for OLEDs. sioc-journal.cnrsc.org For example, it has been used in palladium-catalyzed cross-coupling reactions to synthesize new derivatives for potential use in organic light-emitting diodes.

Another major research avenue is the development of advanced functional materials. The reactivity of the bromine atom allows for the synthesis of complex, star-shaped molecules and dendrimers with unique photophysical properties. rsc.org These materials are being investigated for applications in nonlinear optics and as fluorescent sensors. rsc.orgresearchgate.net

Furthermore, the synthesis of this compound itself is a subject of study, with methods like the co-trimerization of benzonitriles followed by a Sandmeyer reaction being explored to create various diaryl-1,3,5-triazine derivatives.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C₁₅H₁₀BrN₃ | nih.gov |

| Molecular Weight | 312.16 g/mol | nih.gov |

| CAS Number | 80984-79-8 | nih.gov |

| Appearance | Solid | cymitquimica.com |

| Melting Point | 156.0 to 160.0 °C | angenechemical.com |

| Boiling Point | 498.3°C at 760 mmHg | angenechemical.com |

Structure

2D Structure

Propriétés

IUPAC Name |

2-bromo-4,6-diphenyl-1,3,5-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrN3/c16-15-18-13(11-7-3-1-4-8-11)17-14(19-15)12-9-5-2-6-10-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTPGZCQGDXUUAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NC(=N2)Br)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40650644 | |

| Record name | 2-Bromo-4,6-diphenyl-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80984-79-8 | |

| Record name | 2-Bromo-4,6-diphenyl-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-4,6-diphenyl-1,3,5-triazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparative Routes for 2 Bromo 4,6 Diphenyl 1,3,5 Triazine

Direct Bromination Approaches of 1,3,5-Triazine (B166579) Scaffolds

Direct bromination of a pre-formed 2,4-diphenyl-1,3,5-triazine (B8718044) scaffold presents a straightforward theoretical route to 2-bromo-4,6-diphenyl-1,3,5-triazine. This approach involves the substitution of a hydrogen atom on the triazine ring with a bromine atom. However, detailed examples of direct bromination on the 2,4-diphenyl-1,3,5-triazine core to yield the 2-bromo derivative are not extensively documented in the provided search results. The bromination of 6H-1,2-oxazines has been shown to yield various brominated products, suggesting that direct bromination of heterocyclic systems can be complex and may lead to a mixture of products depending on the reaction conditions and the amount of brominating agent used. beilstein-journals.org

Palladium-Catalyzed Cross-Coupling Strategies for this compound Synthesis

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, offering efficient methods for the formation of carbon-carbon and carbon-heteroatom bonds. These strategies are particularly relevant for the synthesis and derivatization of complex molecules like this compound.

Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling reaction is a powerful tool for forming carbon-carbon bonds, typically between an organohalide and an organoboron compound, catalyzed by a palladium complex. nih.govtcichemicals.com This reaction is widely used due to its mild conditions and tolerance of a wide range of functional groups. nih.govtcichemicals.com In the context of triazine chemistry, the Suzuki-Miyaura coupling can be employed to introduce aryl or other substituents onto the triazine core. For instance, 2-chloro-4,6-diphenyl-1,3,5-triazine (B1294446) can be coupled with (4-bromophenyl)boronic acid in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) and a base such as potassium carbonate to yield 2-(4-bromophenyl)-4,6-diphenyl-1,3,5-triazine. chemicalbook.com Similarly, this methodology has been used to synthesize aromatic dendrimers bearing 2,4,6-triphenyl-1,3,5-triazine (B147588) cores. nih.govacs.org The reaction conditions, including the choice of catalyst, base, and solvent, can be optimized to achieve high yields. nih.govacs.org

Table 1: Example of Suzuki-Miyaura Coupling for Triazine Derivatization

| Starting Material | Coupling Partner | Catalyst | Base | Solvent | Product | Yield | Reference |

| 2-Chloro-4,6-diphenyl-1,3,5-triazine | (4-Bromophenyl)boronic acid | Tetrakis(triphenylphosphine)palladium(0) | Potassium Carbonate | THF/Water | 2-(4-Bromophenyl)-4,6-diphenyl-1,3,5-triazine | 96% | chemicalbook.com |

| ((1,3,5-Triazine-2,4,6-triyl)tris(benzene-4,1-diyl))triboronic acid | 1-Bromo-3,5-diphenylbenzene | Tetrakis(triphenylphosphine)palladium(0) | K₂CO₃ | Toluene/Ethanol/Water | Aromatic Dendrimer D1 | 50% | nih.govacs.org |

| ((1,3,5-Triazine-2,4,6-triyl)tris(benzene-4,1-diyl))triboronic acid | 2-Chloro-4,6-diphenyl-1,3,5-triazine | [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) | K₂CO₃ | DMF | Aromatic Dendrimer D2 | 41% | nih.govacs.org |

Buchwald-Hartwig Amination Analogues

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orglibretexts.org This reaction has become a vital tool in medicinal and materials chemistry. wikipedia.org While the primary application is for C-N bond formation, the principles of this reaction can be extended to other coupling partners. The development of various generations of catalyst systems, often employing sterically hindered phosphine (B1218219) ligands, has greatly expanded the scope and utility of this transformation. wikipedia.org For instance, ligands like XPhos and DavePhos have shown high efficacy in the coupling of aryl bromides with various amines. nih.gov In the synthesis of estrone (B1671321) derivatives, the Buchwald-Hartwig amination has been successfully applied to couple anilines with bromo-substituted estrone precursors using a Pd(OAc)₂/X-Phos catalytic system. beilstein-journals.org

Related Coupling Transformations for Triazine Derivatization

Beyond the Suzuki-Miyaura and Buchwald-Hartwig reactions, other palladium-catalyzed couplings are instrumental in derivatizing the triazine scaffold. The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, has been used with halogenated 6H-1,2-oxazines. beilstein-journals.org This suggests its potential applicability for introducing alkynyl groups onto a bromo-substituted triazine core. The choice of catalyst, such as PdCl₂(PPh₃)₂/CuI, and reaction conditions are crucial for the success of these transformations. beilstein-journals.org The versatility of palladium catalysis allows for the introduction of a wide array of functional groups, enabling the synthesis of diverse triazine derivatives.

Multi-Component Reactions and Cycloaddition Pathways to Access this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer an efficient and atom-economical approach to complex molecules. Cycloaddition reactions also provide a powerful means to construct cyclic systems like the triazine ring.

Oxidative Coupling Reactions Involving Alcohols and Amidine Hydrochlorides

While specific examples for the direct synthesis of this compound via this method were not found in the search results, oxidative coupling reactions represent a plausible synthetic strategy. These reactions often involve the formation of key intermediates that can then cyclize to form the desired heterocyclic core. For instance, palladium-catalyzed oxidative coupling reactions are known to facilitate the annulation of alkynes with nucleophiles, providing a direct route to various heterocyclic compounds. nih.gov The synthesis of 2,4,6-triphenyl-1,3,5-triazine-containing dendrimers has been achieved through the acid-catalyzed trimerization of 4-cyanophenylboronic acid, which is a form of cycloaddition. nih.gov This highlights how cyclization strategies can be employed to construct the central triazine ring.

Co-trimerization of Benzonitriles with Guanidine (B92328) Hydrochloride

A notable method for the synthesis of 2-amino-4,6-diaryl-1,3,5-triazines, which are precursors to 2-bromo-4,6-diaryl-1,3,5-triazines, is the co-trimerization of benzonitriles with guanidine hydrochloride. oup.comdntb.gov.uaresearchgate.net This approach is particularly effective for creating triazines with electron-withdrawing groups on the aryl rings. oup.comresearchmap.jp

The reaction mechanism involves the initial addition of guanidine to a nitrile molecule, forming an intermediate. This intermediate then reacts with a second nitrile molecule, followed by ring closure that eliminates ammonia (B1221849) to form the 1,3,5-triazine ring. oup.com Researchers have successfully employed this method to synthesize various 2-amino-4,6-diaryl-1,3,5-triazines by reacting different benzonitriles with guanidine hydrochloride. oup.comresearchgate.net For instance, the co-trimerization of 4-nitrobenzonitrile (B1214597) and 3,5-bis(trifluoromethyl)-benzonitrile with guanidine hydrochloride yielded the corresponding 2-amino-4,6-diaryl-1,3,5-triazines. oup.com

Table 1: Examples of 2-Amino-4,6-diaryl-1,3,5-triazines synthesized via Co-trimerization

| Benzonitrile (B105546) Reactant | Resulting 2-Amino-1,3,5-Triazine | Yield |

|---|---|---|

| 4-Nitrobenzonitrile | 2-Amino-4,6-bis(4-nitrophenyl)-1,3,5-triazine | 10% oup.com |

This synthetic route provides access to a range of highly electron-deficient triazines, expanding their structural diversity for applications in materials science. oup.comresearchmap.jp

Derivatization from Precursor 1,3,5-Triazine Compounds

The target compound, this compound, is often synthesized by modifying a pre-existing 1,3,5-triazine core. This typically involves the conversion of a functional group at the 2-position of the triazine ring.

Conversion from 2-Amino-4,6-diphenyl-1,3,5-triazine

A primary route to this compound is through the chemical transformation of 2-Amino-4,6-diphenyl-1,3,5-triazine. The 2-amino-triazine precursor is first synthesized, often via the co-trimerization of benzonitrile and guanidine. oup.comdntb.gov.ua

The conversion of the amino group to a bromo group is effectively a Sandmeyer-type reaction. This process involves the diazotization of the 2-amino group, followed by the introduction of the bromide. This method has been successfully used to prepare 2-bromo-4,6-diaryl-1,3,5-triazines that bear electron-withdrawing substituents on the phenyl rings. oup.comresearchmap.jp The synthesis of these bromo-triazine derivatives expands the library of available triazine-based functional materials. oup.com

Halogen Exchange Reactions for this compound

Halogen exchange reactions represent another potential, though less specifically documented for this exact product, synthetic strategy. This would typically involve the conversion of a more readily available 2-halo-1,3,5-triazine, such as 2-Chloro-4,6-diphenyl-1,3,5-triazine, into the desired 2-bromo derivative. The precursor, 2-Chloro-4,6-diphenyl-1,3,5-triazine, is accessible through methods like the reaction of cyanuric chloride with phenylboronic acid, which can yield the product in high purity (94.1% yield). chemicalbook.com

While the direct conversion of 2-Chloro-4,6-diphenyl-1,3,5-triazine to this compound via a Finkelstein-type reaction is a theoretically viable method, detailed examples in the literature for this specific transformation are not as prevalent as the conversion from the amino precursor. oup.com The reactivity of chloro-triazines is well-established, where the chlorine atoms can be substituted by various nucleophiles, with reactivity decreasing after each substitution. nih.gov This principle suggests that a bromide salt could potentially displace the chloride from the triazine ring under appropriate conditions.

Chemical Reactivity and Mechanistic Investigations of 2 Bromo 4,6 Diphenyl 1,3,5 Triazine

Nucleophilic Substitution Pathways on the 1,3,5-Triazine (B166579) Core

The 1,3,5-triazine ring is an electron-deficient heterocycle, a characteristic that facilitates nucleophilic aromatic substitution (SNAr) reactions. The presence of three nitrogen atoms significantly lowers the electron density of the ring carbons, making them electrophilic and prone to attack by nucleophiles. This reactivity is analogous to that of other activated aryl halides.

Reactivity with Nitrogen, Oxygen, and Sulfur Nucleophiles

2-Bromo-4,6-diphenyl-1,3,5-triazine readily undergoes nucleophilic substitution with a wide array of nucleophiles. The general mechanism follows the characteristic two-step SNAr pathway, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.

The reactivity of halogenated 1,3,5-triazines, particularly the well-studied 2,4,6-trichloro-1,3,5-triazine (TCT or cyanuric chloride), demonstrates a high susceptibility to displacement by various nucleophiles. nih.govnih.gov This reactivity can be extrapolated to this compound.

Nitrogen Nucleophiles: Amines, both primary and secondary, are effective nucleophiles for displacing the bromide. For instance, reactions with amines like aniline (B41778) and morpholine (B109124) on related chloro-triazines proceed readily. chim.it The reaction of this compound with an amine would yield the corresponding 2-amino-4,6-diphenyl-1,3,5-triazine derivative. Microwave-assisted protocols have been shown to accelerate these substitutions, often leading to higher yields in shorter reaction times. nih.govmdpi.com

Oxygen Nucleophiles: Alcohols and phenols, typically in the form of their more nucleophilic alkoxide or phenoxide salts, can substitute the bromine atom to form ethers. csic.es Studies on TCT show that reactions with phenols are common. csic.es The reaction with an alcohol (ROH) or phenol (B47542) (ArOH) in the presence of a base would produce 2-alkoxy- or 2-aryloxy-4,6-diphenyl-1,3,5-triazine, respectively.

Sulfur Nucleophiles: Thiols are potent nucleophiles and react efficiently with halo-triazines. csic.es Thiolate anions (RS⁻), which are easily formed from thiols, are particularly excellent nucleophiles for SN2-type reactions and also show high reactivity in SNAr systems. organic-chemistry.org The reaction with a thiol (RSH) would lead to the formation of a 2-(alkylthio)- or 2-(arylthio)-4,6-diphenyl-1,3,5-triazine.

The table below summarizes the expected products from the reaction of this compound with representative nucleophiles.

| Nucleophile (Nu-H) | Product |

| Ammonia (B1221849) (NH₃) | 2-Amino-4,6-diphenyl-1,3,5-triazine |

| Primary Amine (R-NH₂) | 2-(Alkylamino)-4,6-diphenyl-1,3,5-triazine |

| Secondary Amine (R₂NH) | 2-(Dialkylamino)-4,6-diphenyl-1,3,5-triazine |

| Alcohol (R-OH) | 2-Alkoxy-4,6-diphenyl-1,3,5-triazine |

| Phenol (Ar-OH) | 2-Phenoxy-4,6-diphenyl-1,3,5-triazine |

| Thiol (R-SH) | 2-(Alkylthio)-4,6-diphenyl-1,3,5-triazine |

Influence of Bromine as a Moderate Leaving Group

In traditional nucleophilic substitution reactions (SN1 and SN2), the leaving group ability of halogens follows the order I⁻ > Br⁻ > Cl⁻ > F⁻. This trend is governed by the basicity of the halide ion; weaker bases are better leaving groups. thieme-connect.de Therefore, bromide is generally considered a very good leaving group, superior to chloride. csic.esrsc.org

However, in nucleophilic aromatic substitution (SNAr), this order is often inverted, a phenomenon known as the "element effect," where the typical reactivity is F > Cl > Br > I. masterorganicchemistry.com This reversal is attributed to the first, rate-determining step of the SNAr mechanism: the attack of the nucleophile to form the Meisenheimer intermediate. Highly electronegative atoms like fluorine are better at stabilizing the developing negative charge on the ring in the transition state leading to this intermediate. masterorganicchemistry.com

For activated aryl halides, experimental evidence suggests that the reactivity of chloro and bromo derivatives is often comparable (Cl ≈ Br). masterorganicchemistry.com This indicates that while the C-Br bond is weaker than the C-Cl bond, the stabilization effects in the transition state are also crucial. Therefore, in the context of the highly electron-deficient 1,3,5-triazine ring, bromine acts as a moderate yet effective leaving group . It provides a good balance between bond strength and ability to stabilize the intermediate, ensuring efficient substitution under relatively mild conditions.

Transition Metal-Mediated Transformations

The carbon-bromine bond in this compound serves as a key site for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for significant structural diversification of the triazine core.

Further Cross-Coupling Elaborations of this compound Derivatives

Palladium-catalyzed cross-coupling reactions are particularly effective with aryl bromides. This compound is an excellent substrate for these transformations, likely exhibiting higher reactivity than its chloro-analogue due to the greater ease of oxidative addition of the C-Br bond to the palladium(0) catalyst.

Suzuki-Miyaura Coupling: This reaction pairs the halo-triazine with an organoboron reagent (typically a boronic acid or ester) in the presence of a palladium catalyst and a base. It is a robust method for forming C-C bonds. For example, the reaction of 2-chloro-4,6-diphenyl-1,3,5-triazine (B1294446) with (4-bromophenyl)boronic acid has been used to synthesize 2-(4-bromophenyl)-4,6-diphenyl-1,3,5-triazine, demonstrating the feasibility of this coupling on the diphenyl-triazine scaffold. chemicalbook.com The bromo-analogue is expected to react similarly, coupling with various aryl- and vinyl-boronic acids to yield more complex triazine structures. researchgate.netnih.gov

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a new substituted alkene. organic-chemistry.orgnih.gov This reaction, catalyzed by palladium, would allow for the introduction of vinyl groups at the 2-position of the triazine ring. The reaction typically requires a base and often proceeds with high trans selectivity. organic-chemistry.org

Sonogashira Coupling: This coupling reaction involves a terminal alkyne and the aryl bromide, co-catalyzed by palladium and copper(I) complexes, to form an internal alkyne. wikipedia.orglibretexts.org This method provides a direct route to 2-alkynyl-4,6-diphenyl-1,3,5-triazines, which are valuable precursors for further synthetic transformations.

The table below outlines the general schemes for these cross-coupling reactions.

| Reaction Name | Reactants | Typical Catalyst/Conditions | Product |

| Suzuki-Miyaura | This compound + R-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | 2-R-4,6-diphenyl-1,3,5-triazine (R = aryl, vinyl) |

| Heck | This compound + Alkene | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | 2-(Vinyl)-4,6-diphenyl-1,3,5-triazine derivative |

| Sonogashira | This compound + Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₃N) | 2-(Alkynyl)-4,6-diphenyl-1,3,5-triazine |

C-H Activation and Functionalization Strategies

Direct C-H activation and functionalization on the 1,3,5-triazine ring or its phenyl substituents are challenging. The electron-deficient nature of the triazine ring makes it a poor substrate for oxidative addition of a C-H bond to a metal center. Similarly, the phenyl groups are deactivated by the electron-withdrawing triazine core, making them less susceptible to electrophilic-type C-H activation pathways.

While direct C-H functionalization of this compound is not widely reported, related strategies have been developed for other triazine systems. For example, a Cu(II)-catalyzed reaction between amidines and N,N-dimethylethanolamine involves a C(sp³)–H activation to construct 1,2-dihydro-1,3,5-triazine derivatives. rsc.org This indicates that under specific catalytic conditions, C-H bonds can be activated in the synthesis of triazine-containing structures, although functionalization of the preformed, stable diphenyl-triazine ring remains a significant synthetic hurdle.

Computational and Experimental Mechanistic Elucidation

A thorough review of available scientific databases indicates a lack of specific studies focused on the detailed computational and experimental mechanistic elucidation of reactions involving this compound.

While Density Functional Theory (DFT) calculations are a powerful tool for investigating the electronic structure and reaction mechanisms of heterocyclic compounds, no specific studies applying this methodology to the reaction pathways of this compound have been found. DFT could, in principle, be used to map the potential energy surface for its reactions, identifying intermediates and transition states and thereby predicting the most likely mechanistic pathways. Such studies exist for other triazine derivatives, providing insights into their reactivity. For example, computational studies have been employed to understand the mechanism of nucleophilic aromatic substitution and inverse-electron-demand Diels-Alder reactions in other triazine systems. However, similar detailed analyses for this compound are absent from the reviewed literature.

There is a notable absence of published research detailing the kinetics of reactions involving this compound. The kinetics of nucleophilic substitution on halotriazines are known to be influenced by factors such as the nature of the nucleophile, the leaving group, and the solvent. Generally, the reactivity of halogen atoms on the s-triazine ring decreases as substitution on the ring increases. However, specific rate constants, reaction orders, or activation parameters for the reactions of this compound have not been documented.

Furthermore, no kinetic isotope effect studies for the reactions of this compound have been reported. Such studies are invaluable for elucidating reaction mechanisms, particularly for determining whether a specific bond is broken in the rate-determining step. youtube.comyoutube.com For instance, isotope effect studies on the enzymatic hydrolysis of other s-triazine herbicides have provided detailed insights into their reaction mechanisms. nih.gov The lack of such data for this compound means that a comprehensive understanding of its reaction dynamics remains elusive.

Structure Activity and Structure Property Relationships of 2 Bromo 4,6 Diphenyl 1,3,5 Triazine Derivatives

Impact of Substituent Electronic and Steric Effects on Reactivity Profiles

The reactivity of the 1,3,5-triazine (B166579) core is significantly influenced by the electronic and steric nature of its substituents. The triazine ring is inherently electron-deficient, making it susceptible to nucleophilic substitution. nih.gov The presence of a bromine atom at the 2-position of 2-Bromo-4,6-diphenyl-1,3,5-triazine further enhances this electrophilic character, making the carbon atom to which it is attached a prime target for nucleophilic attack.

The two phenyl groups at the 4 and 6 positions also play a crucial role in modulating the reactivity. Depending on the substituents present on these phenyl rings, their electron-donating or electron-withdrawing nature can either increase or decrease the reactivity of the triazine core towards nucleophiles. For instance, introducing electron-donating groups on the phenyl rings would increase the electron density on the triazine ring, potentially making it less reactive towards nucleophiles. Conversely, electron-withdrawing groups would further decrease the electron density, enhancing its reactivity.

Steric hindrance is another critical factor. Bulky substituents on the phenyl rings or at the 2-position can shield the electrophilic carbon centers of the triazine ring, thereby hindering the approach of nucleophiles and reducing the reaction rate. youtube.com The interplay between these electronic and steric effects allows for the fine-tuning of the reactivity of this compound derivatives for various synthetic applications.

The substitution of the bromine atom is a key reaction for this compound. This can be achieved through various methods, including Suzuki-Miyaura cross-coupling reactions. For example, 2-chloro-4,6-diphenyl-1,3,5-triazine (B1294446) can be reacted with (4-bromophenyl)boronic acid in the presence of a palladium catalyst to yield 2-(4-bromophenyl)-4,6-diphenyl-1,3,5-triazine. chemicalbook.comnih.gov The reactivity of the C-Cl bond in cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) decreases with each successive nucleophilic substitution, allowing for controlled synthesis of di- and tri-substituted triazines. nih.gov This principle of decreasing reactivity is fundamental to creating a diverse range of non-symmetrically substituted 1,3,5-triazine derivatives.

Correlation of Molecular Structure with Optoelectronic Performance

The molecular structure of this compound derivatives is intrinsically linked to their optoelectronic properties, which are crucial for their application in electronic devices such as organic light-emitting diodes (OLEDs).

Luminescence and Charge Transport Characteristics

The inherent electron-deficient nature of the 1,3,5-triazine ring makes it an excellent electron-accepting core. tandfonline.com When combined with electron-donating groups attached to the phenyl rings, a donor-acceptor (D-A) structure is formed. This architecture facilitates intramolecular charge transfer (ICT) upon photoexcitation, which is a key process for luminescence. nih.gov The efficiency of this ICT and the resulting emission properties are highly dependent on the nature and position of the substituents.

Derivatives of 2,4,6-triphenyl-1,3,5-triazine (B147588) have been investigated for their fluorescence and two-photon absorption (2PA) properties. mdpi.com The introduction of different substituents on the peripheral phenyl rings allows for the tuning of the emission color and quantum yield. nih.gov For instance, star-shaped aryl(hetaryl) and arylvinyl derivatives of 1,3,5-triazine have shown interesting photoluminescence properties. chem960.com

The charge transport characteristics are also heavily influenced by the molecular structure. The triazine core is known for its electron-transporting properties. acs.orgacs.org By incorporating hole-transporting units, such as carbazole (B46965) derivatives, into the molecular structure, bipolar host materials can be created. acs.orgacs.org These materials can transport both electrons and holes efficiently, which is essential for achieving balanced charge injection and recombination in OLEDs, leading to higher device efficiency. acs.org The charge transport in thin films of triazine-based materials can occur via a hopping mechanism, where charge carriers move between localized states. aip.org The mobility of these charge carriers is a critical parameter for device performance.

Recent research has focused on developing bipolar host polymers incorporating both hole-transporting and electron-transporting units to achieve efficient charge transport. acs.org For example, copolymers containing an indenocarbazole unit (hole-transporting) and a diphenyltriazine unit (electron-transporting) have been synthesized. acs.org By adjusting the ratio of these units, the charge balance within the material can be optimized, leading to improved performance in solution-processed OLEDs. acs.org

Thermal Stability and Glass Transition Behavior of Triazine-based Materials

For practical applications in electronic devices, the thermal stability and morphological stability of the materials are paramount. Triazine-based materials often exhibit high thermal stability due to the robust aromatic nature of the triazine ring. researchgate.netnih.gov The decomposition temperatures of these materials are a key indicator of their stability. For instance, some diarylamino-substituted 1,3,5-triazine derivatives show thermal decomposition starting at temperatures above 330°C. tandfonline.com

The glass transition temperature (Tg) is another crucial property, particularly for amorphous materials used in thin-film devices. A high Tg indicates that the material can maintain its amorphous state without crystallizing at elevated operating temperatures, which is essential for the longevity of the device. tandfonline.com The introduction of bulky and non-planar substituents can increase the Tg by hindering molecular packing and preventing crystallization. tandfonline.com For example, certain triazine-based molecular glasses exhibit glass transition temperatures exceeding 84°C. tandfonline.com

The type of substituent on the triazine core has a significant impact on the thermal properties of the resulting polymers. researchgate.netnih.gov For example, polymers containing methoxy (B1213986) groups on the phenyl rings have shown higher char residue and limiting oxygen index (LOI) values, indicating better thermal stability and flame retardancy. nih.gov

| Property | Value | Reference |

| Decomposition Temperature (Diarylamino-substituted triazines) | > 330°C | tandfonline.com |

| Glass Transition Temperature (Diarylamino-substituted triazines) | > 84°C | tandfonline.com |

| Glass Transition Temperature (Poly(s-triazine)s) | 129-150°C | nih.gov |

Structure-Biological Activity Correlations in Modified this compound Scaffolds

The 1,3,5-triazine scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties. nih.govmdpi.com The biological activity of these compounds is highly dependent on the nature and position of the substituents on the triazine ring.

Modification of the this compound scaffold allows for the exploration of structure-activity relationships (SAR). The introduction of different functional groups can influence the compound's ability to interact with biological targets, its solubility, and its metabolic stability. For example, the introduction of piperidine, phenyl, 4-fluorophenyl, and 4-chlorophenyl groups at specific positions on the triazine ring has been shown to result in compounds with high antiproliferative potency against various human cancer cell lines. mdpi.com

In the context of antifungal activity, studies on s-triazine derivatives have shown that the type of substituent on the aryl group can influence their efficacy against fungal strains like Candida albicans and Cryptococcus neoformans. nih.gov Interestingly, some studies suggest that there isn't a simple correlation between the electron-donating or electron-withdrawing nature of the substituent and the antifungal profile. nih.gov For instance, a derivative with a 4-bromophenyl group showed moderate activity, while one with a 4-ethylphenyl group exhibited the highest growth inhibition against C. neoformans. nih.gov This highlights the complex nature of SAR in these systems, where factors beyond simple electronics, such as steric effects and specific interactions with the target enzyme, play a crucial role.

The introduction of specific moieties can target particular enzymes. For example, some s-triazine derivatives have been shown to inhibit Candida 14α-demethylase, an important enzyme in fungal cell membrane biosynthesis. nih.gov The replacement of a phenyl group with other aryl groups or substitutions on the benzene (B151609) ring can lead to a significant loss of activity, indicating the importance of a specific structural arrangement for potent inhibition. nih.gov

Regioselectivity in Substituted 1,3,5-Triazine Systems

Regioselectivity refers to the preference of a chemical reaction to occur at one position over another. youtube.com In the context of substituted 1,3,5-triazine systems, regioselectivity is a critical consideration during their synthesis, particularly when introducing multiple different substituents.

As previously mentioned, the sequential nucleophilic substitution of chlorine atoms in cyanuric chloride is a classic example of controlling regioselectivity. The reactivity of the remaining C-Cl bonds decreases after each substitution, allowing for the stepwise and regioselective introduction of different nucleophiles at specific positions on the triazine ring. nih.gov This control is governed by the electronic effect of the newly introduced substituent.

In cycloaddition reactions involving 1,2,4-triazinium ylides, regioselectivity has also been observed. acs.org These reactions provide a route to polysubstituted pyrrolo[2,1-f] nih.govmdpi.comresearchgate.nettriazines, and the regiochemical outcome can be influenced by the nature of the dipolarophile used in the reaction. acs.org Computational studies using Density Functional Theory (DFT) can help in understanding and predicting the regioselectivity of these reactions. acs.org

The alkylation of substituted triazines can also exhibit regioselectivity. The position of alkylation can be influenced by the electrostatic potential of the different nitrogen atoms in the triazine ring, as well as by the steric effects of existing substituents. acs.org For example, in some cases, alkylation may preferentially occur at a specific nitrogen atom, leading to the formation of one regioisomer over another. acs.org The choice of solvent can also play a role in influencing the regioselectivity of such reactions. acs.org

Advanced Spectroscopic and Analytical Characterization in 2 Bromo 4,6 Diphenyl 1,3,5 Triazine Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 2-Bromo-4,6-diphenyl-1,3,5-triazine. Both ¹H and ¹³C NMR are employed to confirm the identity and purity of the compound after synthesis.

In a typical ¹H NMR spectrum, the protons of the two phenyl rings would give rise to signals in the aromatic region, generally between 7.0 and 9.0 ppm. The specific chemical shifts and splitting patterns of these protons provide information about their electronic environment and coupling with neighboring protons.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The spectrum would be expected to show distinct signals for the carbon atoms of the triazine ring and the phenyl groups. The carbon atom attached to the bromine would exhibit a characteristic chemical shift due to the halogen's inductive effect. While specific experimental data for this compound is not extensively reported in publicly accessible literature, related compounds have been characterized using these methods. For instance, in the synthesis of bipolar derivatives, the characterization of precursor molecules often involves detailed NMR analysis. sioc-journal.cn

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and may differ from experimental results.)

| Atom Type | Predicted Chemical Shift (ppm) |

| ¹H (Phenyl) | 7.5 - 8.7 |

| ¹³C (Triazine C-Br) | ~165 |

| ¹³C (Triazine C-Ph) | ~171 |

| ¹³C (Phenyl) | 128 - 135 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (MALDI-TOF-MS, HRMS)

Mass spectrometry (MS) is crucial for determining the molecular weight and confirming the elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can definitively confirm the molecular formula.

The predicted monoisotopic mass of this compound (C₁₅H₁₀BrN₃) is approximately 311.0058 Da. nih.gov In HRMS analysis, the measured mass would be expected to be very close to this theoretical value. Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) are particularly useful for analyzing such organic molecules, often showing the molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺). sioc-journal.cn

Fragmentation analysis provides further structural confirmation. The mass spectrum would likely show fragments corresponding to the loss of the bromine atom or cleavage of the phenyl groups from the triazine core.

Table 2: Predicted m/z Values for this compound Adducts and Fragments

| Species | Predicted m/z |

| [M+H]⁺ | 312.01308 |

| [M+Na]⁺ | 333.99502 |

| [M]⁺ | 311.00525 |

| [M-Br]⁺ | 232.0975 |

| [C₆H₅]⁺ | 77.0391 |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Photoluminescence)

Electronic absorption (UV-Vis) and photoluminescence (PL) spectroscopy are employed to investigate the electronic properties of this compound. The UV-Vis spectrum reveals the electronic transitions within the molecule. Typically, triazine derivatives exhibit strong absorption bands in the ultraviolet region. For this compound, absorption maxima are expected to arise from π-π* transitions within the phenyl rings and the triazine core. nih.gov

X-ray Diffraction (XRD) for Single Crystal and Powder Analysis

X-ray diffraction (XRD) is a powerful technique for determining the crystal structure and phase purity of solid materials. Single-crystal XRD can provide precise information about bond lengths, bond angles, and the packing of molecules in the crystal lattice. For a related compound, 2,4-diamino-6-phenyl-1,3,5-triazine, single-crystal XRD studies have been conducted. researchgate.net

Powder XRD is used to analyze the bulk material and confirm its crystalline phase. The resulting diffraction pattern is a fingerprint of the crystalline structure. While specific XRD data for this compound is not widely published, it is expected to be a crystalline solid. chemicalbook.com

Vibrational Spectroscopy (Infrared Spectroscopy)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would show absorption bands corresponding to the vibrations of the triazine ring, the phenyl groups, and the C-Br bond.

Key expected vibrational modes include C=N stretching vibrations of the triazine ring, C=C stretching vibrations of the aromatic rings, and C-H stretching and bending vibrations. The C-Br stretching vibration typically appears in the lower frequency region of the spectrum. For related triphenyl-s-triazines, the in-plane ring stretches of the triazine ring can be similar to those of the phenyl ring. mdpi.com

Table 3: Expected Infrared Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| C=N Stretch (Triazine) | 1600 - 1500 |

| C=C Stretch (Aromatic) | 1600 - 1450 |

| C-Br Stretch | 600 - 500 |

Morphological and Microstructural Characterization Techniques (Scanning Electron Microscopy)

Scanning Electron Microscopy (SEM) is utilized to visualize the surface morphology and microstructure of the synthesized this compound powder. SEM images can reveal information about particle size, shape, and aggregation. While specific SEM images for this compound are not readily found in the literature, it is described as a powder or crystalline solid, suggesting that SEM would reveal distinct particle morphologies. chemicalbook.com

Theoretical and Computational Chemistry Studies of 2 Bromo 4,6 Diphenyl 1,3,5 Triazine

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure and optimized geometry of molecules. For derivatives of 1,3,5-triazine (B166579), DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), are employed to predict molecular geometries. webofjournals.com These studies confirm the planar nature of the triazine ring, a consequence of the sp² hybridization of its constituent atoms. mdpi.com

In 2-Bromo-4,6-diphenyl-1,3,5-triazine, the central triazine ring is expected to be planar. However, the two phenyl rings attached to the core are typically twisted out of this plane. The dihedral angles between the triazine ring and the substituted phenyl rings in similar diphenyl-triazine structures can vary significantly, often ranging from approximately 30° to over 60°. mdpi.com This twisting is a result of steric hindrance between the rings. The molecular electrostatic potential (MEP) map, another output of DFT calculations, helps to visualize the charge distribution and identify electrophilic and nucleophilic sites within the molecule. For triazine derivatives, the electronegative region is typically spread over the triazine moiety. mdpi.com

| Parameter | Description | Typical Calculated Values for Diphenyl-Triazine Systems |

| Triazine Ring Geometry | Bond lengths and angles | C-N bonds ~1.33 Å; N-C-N angles ~113°; C-N-C angles ~127° |

| Dihedral Angles | Twist of phenyl rings relative to the triazine core | 30° - 60° mdpi.com |

| Molecular Electrostatic Potential | Charge distribution visualization | Electronegative potential over the nitrogen-rich triazine ring mdpi.com |

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Design

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that correlates the structural features of molecules with their physicochemical properties. researchgate.netfrontiersin.org These models are built using statistical methods to create mathematical equations that can predict the properties of new, unsynthesized compounds. researchgate.net For 1,3,5-triazine derivatives, QSPR has been used to predict properties like ultraviolet (UV) absorption characteristics. sci-hub.se

By developing a predictive 3D-QSPR model, researchers can design novel triazine-based UV absorbers. sci-hub.se The model helps in understanding how different substituents on the triazine core influence the desired property. For this compound, a QSPR model could predict properties such as its solubility, boiling point, or even its potential as a material for organic electronics, based on descriptors derived from its molecular structure. These descriptors can be electronic (e.g., dipole moment), steric, or topological in nature. frontiersin.org

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. webofjournals.comresearchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com DFT calculations for triazine derivatives have shown that the HOMO-LUMO gap can be influenced by the substituents attached to the triazine ring. For one related compound, a calculated energy gap of 3.08 eV suggested significant chemical reactivity and potential for biological activity. researchgate.net FMO analysis of this compound would provide valuable predictions about its reactivity in various chemical reactions.

| Orbital | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital | Indicates electron-donating ability (nucleophilicity) youtube.com |

| LUMO | Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability (electrophilicity) youtube.com |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | A smaller gap implies higher chemical reactivity and lower kinetic stability mdpi.comresearchgate.net |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. researchgate.net These simulations provide detailed information about conformational changes and intermolecular interactions that are crucial for understanding a molecule's behavior in different environments, such as in solution or in a crystal lattice. researchgate.net

For a molecule like this compound, MD simulations can reveal the dynamics of the phenyl rings' rotation relative to the triazine core. This conformational flexibility can be important for its interaction with other molecules or biological targets. Furthermore, MD simulations can elucidate the nature of intermolecular interactions, such as π-π stacking between the aromatic rings, which often play a key role in the solid-state packing of such molecules. mdpi.com Hirshfeld surface analysis, often used in conjunction with crystal structure data, can quantitatively and qualitatively analyze these intermolecular contacts. mdpi.commdpi.com

In Silico Approaches for Biological Activity Prediction (Molecular Docking)

Molecular docking is a prominent in silico technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug discovery to screen for potential drug candidates by predicting their binding affinity and mode of interaction with a specific biological target, such as a protein or enzyme. nih.govresearchgate.netsemanticscholar.org

The 1,3,5-triazine scaffold is a common feature in molecules designed for various medicinal chemistry applications, including anticancer agents. nih.govnih.gov Molecular docking studies on other 1,3,5-triazine derivatives have been performed to investigate their potential as inhibitors for targets like human DNA topoisomerase IIα. nih.gov For this compound, docking studies could be employed to explore its potential biological activities. The simulation would place the molecule into the binding site of a target protein, and a scoring function would estimate the binding affinity. This approach helps to identify potential protein targets and provides insights into the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. nih.gov

Computational Investigation of Photophysical Processes (Time-Dependent DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to investigate the electronic excited states of molecules. sci-hub.se It is particularly useful for predicting and interpreting UV-visible absorption spectra and understanding the photophysical properties of compounds. sci-hub.seresearchgate.net

Derivatives of 2,4,6-triphenyl-1,3,5-triazine (B147588) are known for their interesting photophysical properties and have been investigated for applications in organic light-emitting diodes (OLEDs). nih.govacs.org TD-DFT calculations can predict the energies of electronic transitions, which correspond to the absorption maxima (λmax) in a UV-vis spectrum. researchgate.net For this compound, TD-DFT calculations could elucidate its absorption and emission properties. These studies often attribute the observed absorption bands to π–π* transitions originating from the benzene (B151609) and 1,3,5-triazine moieties. nih.govacs.org Understanding these properties is crucial for designing new molecules for optical and electronic applications. rsc.org

Applications of 2 Bromo 4,6 Diphenyl 1,3,5 Triazine in Advanced Functional Materials

Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

The 1,3,5-triazine (B166579) moiety is a cornerstone in the design of materials for Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). Its inherent electron-deficient nature makes it an excellent component for facilitating electron transport and for acting as an electron acceptor. nih.govst-andrews.ac.uk In OLEDs, materials based on 2-Bromo-4,6-diphenyl-1,3,5-triazine are integral to creating the functional layers that govern device efficiency, color purity, and operational lifespan. nbinno.com The versatility of this compound allows it to be used as a precursor for host materials, emitters, and charge transport layers, contributing to the development of next-generation display and lighting technologies. nbinno.comoled-intermediates.com

In the context of OPVs, the strong electron-accepting properties of the triazine core are leveraged to create efficient acceptor materials that facilitate charge separation at the donor-acceptor interface, a critical process for converting light into electricity. mdpi.com The ability to synthesize a wide array of derivatives from this compound allows researchers to optimize the energy levels and morphology of the active layer in solar cells. mdpi.com

One of the most significant applications of this compound is in the synthesis of host materials for Thermally Activated Delayed Fluorescence (TADF) emitters. nih.govst-andrews.ac.uk TADF is a mechanism that allows OLEDs to achieve up to 100% internal quantum efficiency by harvesting both singlet and triplet excitons for light emission. nih.gov This process relies on molecules with a small energy gap between their lowest singlet (S₁) and triplet (T₁) excited states (ΔEST). rsc.orgmdpi.com

The archetypal TADF emitter has a donor-acceptor (D-A) structure, where the spatial separation of the highest occupied molecular orbital (HOMO) on the donor and the lowest unoccupied molecular orbital (LUMO) on the acceptor minimizes the ΔEST. rsc.orgmdpi.com The 2,4-diphenyl-1,3,5-triazine (B8718044) unit serves as a potent electron acceptor. nih.gov this compound is an ideal precursor for creating these D-A molecules, as the bromine atom can be readily substituted with various electron-donating moieties (such as carbazole (B46965) or acridine derivatives) via metal-catalyzed cross-coupling reactions. st-andrews.ac.uknih.gov This synthetic flexibility offers several advantages:

Ease of Synthesis : Triazine derivatives can be synthesized from relatively inexpensive starting materials. st-andrews.ac.uk

Structural Diversity : The triazine core can be functionalized symmetrically or asymmetrically, allowing for a wide range of molecular architectures. st-andrews.ac.uk

Tunability : The linkage and electronic coupling between the donor and the triazine acceptor can be rationally designed and adjusted to optimize TADF properties. st-andrews.ac.uk

The stability of the aromatic triazine structure also contributes to the improved operational lifetimes of the resulting TADF devices. st-andrews.ac.uk

| Emitter (Acceptor Moiety) | Donor Moiety | Max. External Quantum Efficiency (EQE) | Emission Color |

|---|---|---|---|

| DMAC-TRZ (Triazine) | Acridine | 26.5% | Green |

| TRZ-DDPAc (Triazine) | Acridine | 27.3% | Green |

| DACT-II (Triazine) | Acridine/Carbazole | 29.6% | Green |

| SpiroAC-TRZ (Triazine) | Spiroacridine | 36.7% | Blue |

Derivatives of this compound are widely used to create materials for electron transport layers (ETLs) and exciton blocking layers (EBLs) in OLEDs. nbinno.comsemanticscholar.org An efficient ETL must possess high electron mobility to ensure balanced charge injection into the emissive layer, while an EBL requires a high triplet energy to confine excitons within the emissive layer, preventing energy loss and improving efficiency. semanticscholar.orgresearchgate.net

The electron-deficient 1,3,5-triazine core imparts excellent electron-transporting properties to its derivatives. semanticscholar.org By using this compound as a starting point, star-shaped or dendritic molecules can be synthesized where multiple functional arms are attached to the central triazine core. researchgate.net This molecular design can lead to materials with:

High Electron Mobility : Time-of-flight measurements have shown that triazine-based materials can achieve electron mobilities greater than 10⁻⁴ cm²V⁻¹s⁻¹. semanticscholar.orgresearchgate.net

High Triplet Energies : The meta-linkage often used in these structures can limit π-conjugation, resulting in high triplet energies (often >2.7 eV), making them effective at confining triplet excitons from green and blue emitters. semanticscholar.orgresearchgate.net

Good Thermal Stability : The inherent stability of the triazine ring ensures the morphological and chemical integrity of the layers during device operation at elevated temperatures. nbinno.com

Devices incorporating these triazine-based materials as the host or in the ETL have demonstrated high external quantum efficiencies and power efficiencies. semanticscholar.orgresearchgate.net

For instance, the introduction of a bromine atom into a triazine-carbazole framework can widen the material's energy band gap by lowering the HOMO and raising the LUMO energy levels. rsc.org This tuning is critical for achieving desired emission colors, particularly for challenging blue emitters. rsc.org Blue OLEDs developed using a guest emitter derived from a triphenyl-triazine framework have shown promising results, with high maximum emission brightness and good external quantum efficiencies. rsc.org Furthermore, the robust nature of the triazine ring enhances the stability of the materials, leading to OLEDs with longer operational lifetimes, a critical factor for commercial applications. nbinno.comst-andrews.ac.uk

Organic Semiconductors for Electronic Devices

Beyond OLEDs, this compound is a foundational component for a broader class of organic semiconductors. The 2,4,6-triphenyl-1,3,5-triazine (B147588) structure is a powerful n-type (electron-transporting) semiconductor motif. The reactive bromo- group provides a synthetic pathway to incorporate this high-performance core into larger, more complex conjugated systems. alfachemch.com This allows for the development of semiconductors for a range of electronic devices, including organic field-effect transistors (OFETs) and sensors. The ability to create well-defined, highly pure semiconductor materials through chemical synthesis starting from precursors like this compound is a significant advantage of organic electronics.

Novel Polymeric Materials Development

The development of novel polymeric and macromolecular materials, such as conjugated polymers and dendrimers, has been significantly advanced by the use of triazine-based building blocks. This compound can be used as a monomer or a core molecule in polymerization and dendrimer synthesis. nih.govacs.org

Conjugated Polymers : Bromo-functionalized triazine derivatives can be copolymerized with other aromatic monomers (like carbazole) to create D-A conjugated polymers. nih.gov These polymers combine the desirable properties of the individual units with the processability of polymers, making them suitable for large-area, solution-processed devices like flexible OLEDs. TADF polymers based on a diphenyl-triazine acceptor unit have been successfully synthesized and used in non-doped OLEDs, achieving high external quantum efficiencies. nih.gov

Dendrimers : Dendrimers are highly branched, monodisperse macromolecules with a well-defined structure. Aromatic dendrimers with a 2,4,6-triphenyl-1,3,5-triazine core exhibit improved thermal stability and beneficial photophysical properties due to efficient electron-transfer processes. nih.gov Syntheses of these dendrimers often employ halogenated triazines in cross-coupling reactions to build the dendritic structure. acs.orgnih.gov These materials have been successfully used in the construction of OLEDs and have also shown potential as innovative photocatalysts. acs.orgnih.gov

Sensitizers and Components for Photoswitches and Organic Lasers

The versatile electronic properties of the triazine core also make it a candidate for use in more specialized optoelectronic applications like photoswitches and organic lasers.

Photoswitches : Photoswitches are molecules that can be reversibly isomerized between two or more states by light, leading to a change in their physical properties. Triazine derivatives have been used as the central scaffold for multistate photoswitches. nih.gov By attaching photochromic units (like norbornadiene) to a triazine core, researchers have created compact molecules capable of high-density information storage. nih.gov While syntheses often start with cyanuric chloride, the principles of sequential substitution are directly applicable to precursors like this compound for creating asymmetric, multi-functional photoswitchable systems.

Organic Lasers : Organic lasers require a gain medium with high photoluminescence quantum yield and optical stability. Triazine derivatives have been investigated for this purpose, particularly due to their large two-photon absorption cross-sections, which is beneficial for frequency up-converted lasing. acs.org Materials based on a 2,4-diphenyl-1,3,5-triazine derivative have been used to form single-crystalline nanowires that exhibit lasing behavior. acs.org The synthetic accessibility provided by this compound allows for the attachment of various chromophores to the stable triazine core to develop new, highly efficient, and tunable gain media for solid-state organic lasers.

Triazine-Core Dendrimers in Optoelectronic and Photocatalytic Systems

The 2,4,6-triphenyl-1,3,5-triazine unit is a foundational component in the architecture of advanced functional materials, particularly in the synthesis of aromatic dendrimers. These highly branched, monodisperse macromolecules are gaining significant attention for their unique properties and potential applications. Dendrimers featuring a 2,4,6-triphenyl-1,3,5-triazine core exhibit exceptional thermal stability and favorable photophysical properties, which are attributed to enhanced electron-transfer processes within their structure.

In the construction of these complex molecules, halogenated triazines like this compound or its chlorinated analogue, 2-chloro-4,6-diphenyl-1,3,5-triazine (B1294446), serve as critical building blocks. The bromine or chlorine atom provides a reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the systematic and controlled growth of dendritic arms around the central triazine core, leading to the formation of larger, well-defined structures. acs.org For instance, novel aromatic dendrimers have been successfully synthesized using 2-chloro-4,6-diphenyl-1,3,5-triazine as a key reactant to build dendrimers containing four 1,3,5-triazine skeletons. acs.org

The resulting triazine-core dendrimers have shown significant promise in optoelectronic devices, specifically in the construction of Organic Light-Emitting Diodes (OLEDs). acs.org The inherent electronic properties and high thermal stability of the triazine core contribute to the durability and efficiency of these devices.

Furthermore, these dendrimers have been identified as innovative and highly efficient photocatalysts. acs.org They have demonstrated the ability to catalyze the selective oxidation of various benzylamines to their corresponding N-benzylidene benzylamines under mild conditions, showcasing their potential in green chemistry applications. acs.org The photocatalytic activity is influenced by the dendrimer's electronic structure, including its HOMO and LUMO energy levels, which are essential for the desired reaction pathway. acs.org The reusability of these dendrimer-based photocatalysts further enhances their appeal for sustainable chemical synthesis. acs.org

Interactive Table: Photocatalytic Oxidation of Benzylamines using Triazine-Core Dendrimers

| Substrate | Product | Catalyst | Yield (%) | Reaction Time (h) |

| Benzylamine | N-Benzylidene benzylamine | Dendrimer D1 | 98 | 3 |

| 4-Methylbenzylamine | N-(4-methylbenzylidene)-1-(4-methylphenyl)methanamine | Dendrimer D1 | 95 | 3 |

| 4-Methoxybenzylamine | N-(4-methoxybenzylidene)-1-(4-methoxyphenyl)methanamine | Dendrimer D1 | 99 | 3 |

| 4-Chlorobenzylamine | N-(4-chlorobenzylidene)-1-(4-chlorophenyl)methanamine | Dendrimer D1 | 92 | 5 |

| Benzylamine | N-Benzylidene benzylamine | Dendrimer D2 | 99 | 3 |

| 4-Methylbenzylamine | N-(4-methylbenzylidene)-1-(4-methylphenyl)methanamine | Dendrimer D2 | 97 | 3 |

| 4-Methoxybenzylamine | N-(4-methoxybenzylidene)-1-(4-methoxyphenyl)methanamine | Dendrimer D2 | >99 | 3 |

| 4-Chlorobenzylamine | N-(4-chlorobenzylidene)-1-(4-chlorophenyl)methanamine | Dendrimer D2 | 95 | 5 |

Data derived from studies on photocatalytic performance of similar triazine-core dendrimers. acs.org

Advanced Dyes and Pigments based on this compound

While this compound is not typically used as a dye or pigment in its own right, it serves as a pivotal intermediate in the synthesis of advanced colorants and functional dyes. tcichemicals.com The utility of this compound lies in its molecular structure: a stable, electron-deficient 1,3,5-triazine core appended with two phenyl groups and a single, reactive bromine atom. nih.gov This configuration makes it an ideal precursor for creating molecules with tailored photophysical properties.

The 1,3,5-triazine ring acts as a potent electron-accepting unit (acceptor, A). This characteristic is fundamental to the design of modern organic dyes, particularly those based on a donor-π-acceptor (D-π-A) architecture. In such systems, an electron-donating group (D) is linked to an electron-accepting group (A) via a π-conjugated bridge, facilitating an intramolecular charge transfer (ICT) upon photoexcitation. This ICT process is crucial for generating strong absorption and emission in the visible spectrum, leading to vibrant colors and intense fluorescence.

The bromine atom on the triazine ring is a versatile functional handle. It can be readily substituted through various organic reactions, allowing for the introduction of diverse electron-donating moieties or other chromophores. Common synthetic strategies include:

Nucleophilic Aromatic Substitution: The bromo group can be replaced by nucleophiles such as amines, phenols, or thiols. Many potent electron-donating groups used in dye synthesis (e.g., arylamines like diphenylamine or carbazole) can be attached to the triazine core through this method.

Palladium-Catalyzed Cross-Coupling Reactions: Suzuki, Stille, Sonogashira, or Buchwald-Hartwig couplings can be employed to form new carbon-carbon or carbon-nitrogen bonds at the bromo position. These reactions enable the connection of a wide array of donor groups, extending the π-conjugation of the final molecule and allowing for precise tuning of its color and fluorescent properties.

By strategically choosing the electron-donating group to attach to the this compound core, a wide variety of high-performance dyes can be synthesized. These dyes are valuable for applications ranging from traditional textiles to high-tech fields like organic light-emitting diodes (OLEDs), fluorescent probes, and molecular sensors. nbinno.comnih.gov For example, triazine-based fluorescent dyes have been developed for detecting specific ions like fluoride, where the triazine unit acts as a key part of the charge-transfer system. nih.gov

Interactive Table: Design Principles of Dyes Derived from this compound

| Component | Role in Dye Structure | Example Moieties | Synthetic Route |

| 2,4-Diphenyl-1,3,5-triazine | Electron-Accepting Core (A) | The core structure itself | Starting Material |

| -Br (at position 6) | Reactive Site for Synthesis | N/A | Starting Material |

| π-Conjugated Bridge | Links Donor and Acceptor | Vinylene, Ethynylene, Phenylene | Cross-Coupling Reactions |

| Electron-Donating Group (D) | Modulates Color/Fluorescence | -N(Alkyl)₂, -N(Aryl)₂, Carbazole, Phenothiazine | Nucleophilic Substitution, Cross-Coupling |

Medicinal Chemistry and Biological Activity Research Involving 2 Bromo 4,6 Diphenyl 1,3,5 Triazine Analogues

Design and Synthesis of Triazine-Based Enzyme Inhibitors

The 1,3,5-triazine (B166579) framework serves as a versatile template for the design of potent enzyme inhibitors targeting a range of complex diseases. By modifying the substituents on the triazine ring, researchers have developed compounds with high affinity and selectivity for various enzymatic targets. nih.gov

A notable area of investigation involves the development of inhibitors for enzymes implicated in cancer and neurological disorders. For instance, a series of nitrogen mustard analogues incorporating a 1,3,5-triazine ring and a dipeptide residue were synthesized and evaluated as dual inhibitors of acetylcholinesterase (AChE) and β-secretase (BACE1), two key enzymes in the pathogenesis of Alzheimer's disease. nih.govmdpi.com One of the most active compounds demonstrated significant inhibition with IC₅₀ values of 0.051 µM for AChE and 9.00 µM for BACE1. mdpi.com Other studies have identified disubstituted 1,3,5-triazine derivatives with potent AChE inhibition, with one compound featuring a 3-(trifluoromethyl)aniline substituent showing an IC₅₀ of 0.065 µM. mdpi.com

In the realm of oncology, triazine derivatives have been designed to inhibit enzymes crucial for cancer cell proliferation. One such target is Dihydrofolate Reductase (DHFR), an enzyme involved in nucleotide synthesis. A 1,3,5-triazine derivative has been identified as a potent DHFR inhibitor, effectively suppressing the proliferation of HCT-116 colon cancer cells. mdpi.com Furthermore, triazines have shown significant aromatase inhibitory activity, an important target in hormone-dependent breast cancer. mdpi.com

| Compound Class | Enzyme Target | Reported Activity (IC₅₀) | Therapeutic Area | Reference |

|---|---|---|---|---|

| 1,3,5-Triazine-dipeptide-Nitrogen Mustard Analogues | Acetylcholinesterase (AChE) | 0.051 µM | Alzheimer's Disease | mdpi.com |

| 1,3,5-Triazine-dipeptide-Nitrogen Mustard Analogues | β-secretase (BACE1) | 9.00 µM | Alzheimer's Disease | mdpi.com |

| Disubstituted 1,3,5-Triazines with 3-(trifluoromethyl)aniline | Acetylcholinesterase (AChE) | 0.065 µM | Alzheimer's Disease | mdpi.com |

| Substituted 1,3,5-Triazine Derivative | Dihydrofolate Reductase (DHFR) | Potent Inhibition | Cancer | mdpi.com |

| General 1,3,5-Triazine Structures | Aromatase | Significant Inhibition | Cancer | mdpi.com |

Evaluation of Antimicrobial and Antifungal Potency

Analogues based on the 1,3,5-triazine scaffold have been widely investigated for their potential to combat microbial and fungal infections, addressing the growing challenge of antimicrobial resistance. mdpi.com The structural versatility of the triazine ring allows for the synthesis of derivatives with broad-spectrum activity. nih.gov

Several studies have demonstrated the efficacy of these compounds against pathogenic fungi. A series of 1,3,5-triazine-2,4-diamine derivatives were tested against Candida albicans and Cryptococcus neoformans, with a compound bearing a 4-bromo substituted phenyl group showing moderate growth inhibition of approximately 25% at a concentration of 32 µg/mL. mdpi.com In another study, s-triazine derivatives were designed based on the structure of a known gyrase inhibitor, with 21 of the 35 synthesized compounds showing inhibitory effects against C. albicans with Minimum Inhibitory Concentrations (MICs) ranging from 25 to 100 μg/mL. mdpi.com

The antibacterial activity of triazine derivatives has also been a key area of research. Substituted 1,2,4-triazine derivatives, which are structural isomers of 1,3,5-triazines, have been screened against bacterial strains including Escherichia coli, Bacillus pumilus, Klebsiella pneumonia, and Staphylococcus aureus, with some compounds showing good antimicrobial activity. researchgate.net Similarly, newly synthesized 1,3,5-triazine derivatives have demonstrated a pronounced effect against Staphylococcus aureus P209 in vitro. eco-vector.com The design of these molecules often leverages principles from antimicrobial peptides, focusing on factors like cationic charge and lipophilicity to enhance potency. nih.gov

| Compound Series | Target Organism | Key Finding | Reference |

|---|---|---|---|

| 1,3,5-Triazine-2,4-diamines | Candida albicans, Cryptococcus neoformans | ~25% growth inhibition at 32 µg/mL | mdpi.com |

| Arylaminotriazine Analogues | Candida albicans | MIC values ranging from 25-100 μg/mL | mdpi.com |

| Substituted 1,2,4-Triazines | E. coli, B. pumilus, K. pneumonia, S. aureus | Good antimicrobial activity observed | researchgate.net |

| Substituted 1,2,4-Triazines | Aspergillus niger, Candida albicans | Good antifungal activity observed | researchgate.net |

| 2-(methylthio)-1,3,5-triazines | Staphylococcus aureus P209 | Effective in vitro activity | eco-vector.com |

Anticancer Activity Screening and Mechanism of Action Studies

The 1,3,5-triazine scaffold is a cornerstone in the development of novel anticancer agents, with numerous derivatives showing significant cytotoxicity against a wide array of human cancer cell lines. nih.gov Research has focused on synthesizing trisubstituted triazines and evaluating their potential as chemotherapeutic drugs. mdpi.comnih.gov

Extensive screening has revealed the potent antiproliferative activity of these compounds. For example, a series of morpholine-functionalized 1,3,5-triazine derivatives were tested against SW480 and SW620 colorectal cancer cell lines. One compound demonstrated superior activity with an IC₅₀ value of 5.85 µM, which was more potent than the reference drug 5-fluorouracil. mdpi.com Another study on s-triazine hydrazone derivatives identified a compound with strong antiproliferative effects on both breast cancer (MCF-7) and colon carcinoma (HCT-116) cell lines, with IC₅₀ values of 1.0 µM and 0.98 µM, respectively. mdpi.com Furthermore, screening of bromo-phenyl substituted 1,2,4-triazine derivatives by the National Cancer Institute (NCI) revealed a compound that significantly inhibited the growth of the UO-31 renal cancer cell line by 38.62% at a single high dose concentration. researchgate.net

Mechanism of action studies indicate that these compounds can induce cancer cell death through various pathways. The anticancer effects are often linked to the inhibition of key enzymes involved in cell proliferation and survival, as well as the induction of apoptosis. mdpi.com For instance, some 2-(fluorophenylamino)-4,6-disubstituted 1,3,5-triazines have demonstrated significant antitumor efficacy in animal models, highlighting their potential for in vivo applications. nih.gov

| Compound Series | Cancer Cell Line | Reported Activity | Reference |

|---|---|---|---|

| Morpholine-functionalized 1,3,5-triazine | Colorectal (SW480, SW620) | IC₅₀ = 5.85 µM | mdpi.com |

| s-Triazine Hydrazone Derivative | Breast (MCF-7) | IC₅₀ = 1.0 µM | mdpi.com |

| s-Triazine Hydrazone Derivative | Colon (HCT-116) | IC₅₀ = 0.98 µM | mdpi.com |

| Bromo-phenyl substituted 1,2,4-triazine | Renal (UO-31) | 38.62% growth inhibition | researchgate.net |

| 2-(fluorophenylamino)-4,6-disubstituted 1,3,5-triazine | Various (in vivo models) | Significant antitumor efficacy | nih.gov |

Development of Pharmaceutical Intermediates and Lead Compounds

The 1,3,5-triazine core is a fundamental building block in synthetic and medicinal chemistry, serving as a versatile intermediate for the creation of a diverse library of bioactive molecules. researchgate.net The parent compound for many of these syntheses is 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride. wikipedia.orgnih.gov The reactivity of the chlorine atoms allows for sequential nucleophilic substitution, enabling the controlled introduction of various functional groups. mdpi.comnih.gov